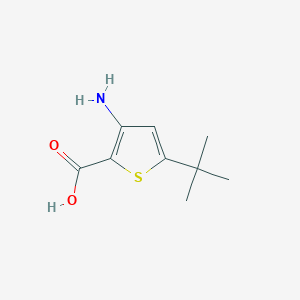

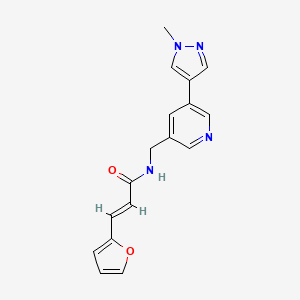

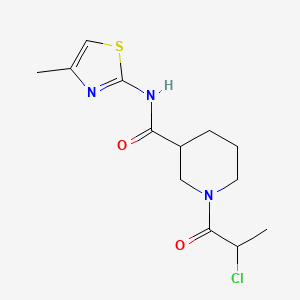

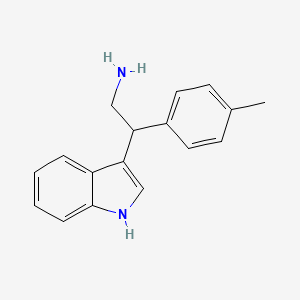

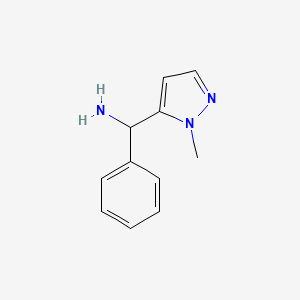

![molecular formula C16H13F3N6O2S4 B2493889 N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391868-85-2](/img/structure/B2493889.png)

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiadiazoles are heterocyclic compounds containing a 1,3,4-thiadiazole ring, known for their wide range of biological and pharmaceutical activities. The interest in these compounds stems from their diverse chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves microwave-assisted methods, facilitating rapid and efficient compound formation. For instance, Tiwari et al. (2017) described a facile, solvent-free synthesis of N-substituted benzamide derivatives containing a thiadiazole scaffold under microwave irradiation, indicating the versatility of synthesis approaches for such compounds (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of thiadiazole compounds is characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These methods confirm the structural integrity and substitution patterns essential for the desired biological activity.

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, including cyclization, condensation, and substitution, allowing for the introduction of diverse functional groups. Ehsanfar et al. (2020) demonstrated a three-component condensation reaction involving thiadiazol-2-ylamine, showcasing the chemical versatility of these compounds (Ehsanfar et al., 2020).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

One significant application of derivatives of this compound lies in their antimicrobial and antifungal properties. Sych et al. (2019) synthesized derivatives showing sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. These findings suggest the compound's utility in developing new antimicrobial agents, with a particular derivative showing high antimicrobial activity warranting further investigation (Sych et al., 2019).

Synthesis and Chemical Properties

Research by Adhami et al. (2012) explored the synthesis of a related compound and its Ni and Pd complexes, shedding light on its structural and chemical properties. The study not only characterized the compound through various spectroscopic methods but also investigated its potential applications by synthesizing metal complexes, hinting at its utility in material science and catalysis (Adhami et al., 2012).

Larvicidal and Antimicrobial Activities

Compounds with the 1,3,4-thiadiazole structure have been evaluated for their larvicidal and antimicrobial activities. Kumara et al. (2015) synthesized novel triazinone derivatives demonstrating growth inhibition properties against certain bacterial and fungal pathogens, along with mosquito larvicidal activity. This suggests the potential of these compounds in developing pest control agents and antimicrobial substances (Kumara et al., 2015).

Drug Synthesis and Pharmacological Evaluation

Another realm of application is in drug synthesis and pharmacological evaluation. Shukla et al. (2012) focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. This research demonstrated the potential of these compounds in inhibiting glutaminase, suggesting their use in cancer therapy. The study highlighted the synthesis of potent analogs with improved drug-like properties, offering insights into the development of new therapeutic agents (Shukla et al., 2012).

Propiedades

IUPAC Name |

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N6O2S4/c1-2-28-14-24-22-12(30-14)20-10(26)7-29-15-25-23-13(31-15)21-11(27)8-5-3-4-6-9(8)16(17,18)19/h3-6H,2,7H2,1H3,(H,20,22,26)(H,21,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXZHUXBHBMXMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N6O2S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

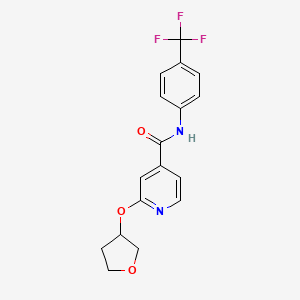

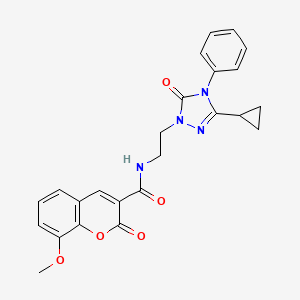

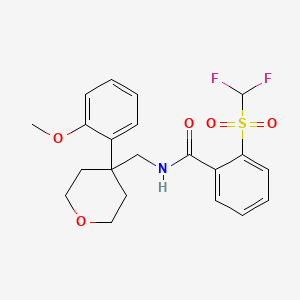

![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)

![N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide](/img/structure/B2493818.png)

![3-Chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2493819.png)

![6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2493823.png)

![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2493828.png)